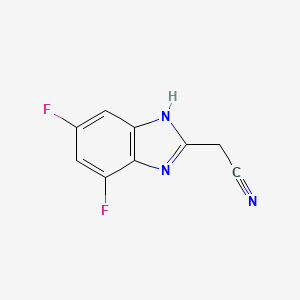

2-(Cyanomethyl)-5,7-difluorobenzimidazole

Description

2-(Cyanomethyl)-5,7-difluorobenzimidazole (CAS: 1533815-59-6) is a fluorinated benzimidazole derivative with the molecular formula C₉H₅F₂N₃ and a molecular weight of 193.15 g/mol. Its structure features a benzimidazole core substituted with a cyanomethyl group at position 2 and fluorine atoms at positions 5 and 7 . Key physicochemical properties include:

- Density: 1.5 ± 0.1 g/cm³

- Boiling Point: 435.3 ± 35.0 °C

- Storage Conditions: Room temperature, inert atmosphere, and protection from light .

Benzimidazoles are privileged scaffolds in medicinal chemistry due to their versatile pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

Properties

IUPAC Name |

2-(4,6-difluoro-1H-benzimidazol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N3/c10-5-3-6(11)9-7(4-5)13-8(14-9)1-2-12/h3-4H,1H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIIBJVVTYBCKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)CC#N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanomethyl)-5,7-difluorobenzimidazole typically involves the reaction of 5,7-difluoro-2-nitroaniline with cyanomethyl reagents under specific conditions. One common method is the reduction of 5,7-difluoro-2-nitroaniline to 5,7-difluoro-2-aminobenzimidazole, followed by the introduction of the cyanomethyl group using cyanomethyl halides in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)-5,7-difluorobenzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The fluorine atoms in the benzimidazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzimidazole derivatives, while reduction can produce aminomethyl benzimidazole compounds. Substitution reactions can result in a variety of functionalized benzimidazole derivatives with different biological activities.

Scientific Research Applications

2-(Cyanomethyl)-5,7-difluorobenzimidazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s potential antiviral and anticancer properties make it a candidate for biological studies.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and viral infections.

Industry: It is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)-5,7-difluorobenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups can enhance the compound’s binding affinity to these targets, leading to the inhibition of enzymatic activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzimidazole Family

5-Amino-2-(trifluoromethyl)benzimidazole Dihydrochloride

- Molecular Formula : C₈H₇Cl₂F₃N₃

- Molecular Weight : 282.07 g/mol

- Key Features: A trifluoromethyl (-CF₃) group at position 2 and an amino (-NH₂) group at position 4.

- The amino group at position 5 may introduce hydrogen-bonding interactions absent in the 5,7-difluoro derivative .

6-Bromo-5-fluoro-2-(substituted phenyl)-1H-benzimidazole Derivatives

Heterocyclic Analogues with Fluorinated Substituents

2-(Chloromethyl)-5,7-difluoro-1,3-benzothiazole

- Molecular Formula : C₈H₄ClF₂NS

- Molecular Weight : 219.64 g/mol

- Key Features : A benzothiazole core with chloromethyl and 5,7-difluoro substituents.

- The chloromethyl group may confer higher electrophilicity compared to the cyanomethyl group .

5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine Derivatives

- Synthesis : Derived from 2-mercapto-5,7-dimethyltriazolopyrimidines via phase-transfer reactions .

- Biological Activity : These compounds show herbicidal and fungicidal activity, with some derivatives achieving ≥90% inhibition against Cercospora beticola at 50 μg/L .

Table 1: Key Properties of 2-(Cyanomethyl)-5,7-difluorobenzimidazole and Analogues

Biological Activity

2-(Cyanomethyl)-5,7-difluorobenzimidazole is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 1533815-59-6

- Molecular Formula : C10H7F2N3

The compound features a benzimidazole core with two fluorine atoms and a cyanomethyl group, which are essential for its biological activity. The presence of fluorine is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved pharmacological profiles .

Mode of Action

The precise mechanism of action for this compound remains under investigation. However, compounds with similar structures often interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Potential Targets :

- HCV NS3 Protease : Related compounds have been explored as inhibitors of the hepatitis C virus (HCV) NS3 protease, suggesting that this compound may exhibit antiviral properties by disrupting viral replication .

Biochemical Pathways

Current research indicates that the compound may influence several biochemical pathways:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes, thereby altering cellular metabolism and signaling pathways .

- Cell Signaling : The compound could modulate cell signaling by binding to specific receptors, impacting gene expression and cellular responses .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its bioavailability and therapeutic potential:

- Absorption and Distribution : Studies suggest that the compound can be effectively absorbed and distributed within tissues due to its lipophilic nature enhanced by fluorine substitution.

- Metabolism : The metabolic pathways for this compound are not fully elucidated; however, its structure suggests potential interactions with cytochrome P450 enzymes .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table highlighting key findings from recent studies:

Case Studies

Recent case studies have explored the therapeutic applications of benzimidazole derivatives, including those with fluorinated substituents. For instance:

- Antiviral Properties : A study demonstrated that related benzimidazoles showed significant inhibitory effects on viral replication in cell culture models, suggesting that this compound may also possess similar properties .

- Cytotoxic Effects : In vitro studies indicated that compounds with similar structures exhibited cytotoxicity against various cancer cell lines, warranting further investigation into their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.